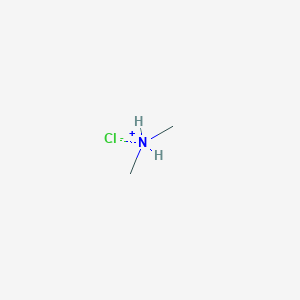

二甲胺盐酸盐

描述

Dimethylamine hydrochloride is an important intermediate in the synthesis of various compounds, including pharmaceuticals and antihistaminic agents. It is often used as an alkylating reagent in Grignard and other types of reactions, and as an intermediate for the synthesis of drugs, agricultural chemicals, photographic chemicals, and biochemical reagents . The compound has been utilized in the synthesis of antihistamine-type compounds derived from carbazole and diphenylamine . Additionally, it has been used in the synthesis of (\beta)-lactams from (\beta)-amino acids, demonstrating its versatility in facilitating amide bond formation .

Synthesis Analysis

The synthesis of dimethylamine hydrochloride can be achieved through various methods. A simplified laboratory procedure for its preparation has been reported, which is particularly useful for the synthesis of antihistaminic agents . Another synthesis approach involves the esterification of the corresponding alcohol, followed by substitution with HN(CH3)2, as demonstrated in the synthesis of N,N-dimethyl-1-ferrocenylethylamine hydrochloride . Moreover, the synthesis of N,N-Dimethylglycine hydrochloride from chloroacetic acid and dimethylamine under microwave irradiation has been explored, with the reaction conditions optimized for maximum yield .

Molecular Structure Analysis

The molecular structure of dimethylamine hydrochloride derivatives has been elucidated through various techniques, including X-ray diffraction analysis. For instance, the crystal structure of a monosubstituted amine compound derived from dimethylamine has been determined, providing insights into its solid-state structure . Similarly, the structure of N,N-dimethyl-1-ferrocenylethylamine hydrochloride was first elucidated by X-ray analysis, revealing the influence of the methyl group at the chiral carbon .

Chemical Reactions Analysis

Dimethylamine hydrochloride participates in a range of chemical reactions. It reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to give a monosubstituted amine compound, with attempts to replace the remaining chlorine group proving unsuccessful . The compound also mediates the cyclodehydration of (\beta)-amino acids, leading to the formation of (\beta)-lactams in excellent yield . Furthermore, the reaction of dimethylamine hydrochloride with 18-crown-6 and ferric chloride in ethanol yields a compound with an unusual supramolecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamine hydrochloride and its derivatives have been characterized using various spectroscopic methods. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize the solution and solid-state structures of these compounds . The cyclic voltammetric behavior of certain derivatives has been explored, providing insights into their electrochemical properties and potential as electron reservoirs in organometallic compounds . Additionally, the compound forms part of a unique supramolecular structure when reacted with 18-crown-6 and ferric chloride, as evidenced by its crystal structure .

科学研究应用

医药中间体

二甲胺盐酸盐: 广泛用作多种药物合成的中间体。 它在生产像雷尼替丁(一种H2受体拮抗剂) 、二甲双胍(治疗2型糖尿病的一线药物)、曲马多(一种阿片类止痛药)和氨氯地平(一种钙通道阻滞剂)等药物的生产中起着至关重要的作用。 .

除草剂的前体

该化合物在生产莠去津(一种广泛使用的除草剂)中用作前体。 莠去津在农业中用于防治作物(特别是玉米和甘蔗)中出现的阔叶杂草。 .

威尔格罗特-金德勒反应

在合成有机化学中,二甲胺盐酸盐与醋酸钠结合在一起,以促进威尔格罗特-金德勒反应。 该反应用于将酮转化为相应的酰胺,这些酰胺在各种化学合成中都有价值。 .

橡胶硫化

二甲胺盐酸盐的游离碱形式与二硫化碳反应生成二甲基二硫代氨基甲酸酯,它是橡胶硫化过程中使用的重要试剂。 该过程增强了橡胶制品的弹性和强度。 .

阳离子聚合物的合成

它用于纤维素的季铵化,从而生产阳离子聚合物。 这些聚合物在水处理、造纸和作为絮凝剂方面有应用。 .

螯合剂

二甲胺盐酸盐参与胺基螯合剂的制备。 这些试剂能够结合和隔离金属离子,使其在各种工业和研究应用中发挥作用。 .

有机合成中间体

该化合物用于制备有机合成的中间体。 它是一种用途广泛的试剂,可用于创建各种有机化合物,然后用于进一步的化学反应和产品配方。 .

分析化学

在分析化学中,二甲胺盐酸盐已被用于制备标准溶液,用于测定颗粒物中的甲胺和三甲胺-N-氧化物。 该应用对于环境监测和研究至关重要。 .

安全和危害

未来方向

Dimethylamine hydrochloride is used as an intermediate in the manufacture of pharmaceuticals like ranitidine and metformin, tramadol, and amlodipine . Its future directions could involve further exploration of its uses in pharmaceuticals and other industries.

Relevant Papers

A study titled “Dimethylamine in cloud water: a case study over the northwest Atlantic Ocean” analyzes characteristics of dimethylamine in cloud water over the northwest Atlantic . Another study titled “A practical synthesis of deuterated methylamine and dimethylamine” describes an efficient and practical route conducive to the reduction of production costs of deuterium methylamine hydrochloride and deuterium dimethylamine hydrochloride .

作用机制

Target of Action

Dimethylamine hydrochloride is a secondary amine, which is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40%

Mode of Action

Dimethylamine is basic, and consequently, it reacts with water and acids to form dimethylammonium compounds . Due to the presence of electron-donating methyl groups, dimethylamine possesses greater basicity than ammonia . These methyl groups stabilize the positive charge formed during protonation .

Biochemical Pathways

Dimethylamine hydrochloride is involved in the synthesis of metformin, a drug used for treating type 2 diabetes The dimethylamine hydrochloride is deprotonated by cyanoguanidine, forming a guanidinium cationA proton transfer gives the final metformin HCl salt .

Pharmacokinetics

Due to its good solubility in lipids, dimethylamine is readily and rapidly absorbed in the gastrointestinal and respiratory tracts . .

Result of Action

The result of Dimethylamine hydrochloride’s action is highly dependent on the context of its use. For instance, in the synthesis of metformin, it contributes to the formation of the final product .

Action Environment

Dimethylamine hydrochloride is water-soluble, and may spread in water systems . It is also sensitive to moisture, requiring storage under an inert atmosphere in a dry and well-ventilated place .

生化分析

Biochemical Properties

Dimethylamine hydrochloride plays a significant role in biochemical reactions. It acts as a precursor in the synthesis of pharmaceuticals such as ranitidine and metformin . In biochemical reactions, dimethylamine hydrochloride interacts with enzymes and proteins, facilitating the formation of dimethylammonium ions. These ions can participate in various biochemical pathways, including the synthesis of amides and the Willgerodt-Kindler reaction . The compound’s ability to donate methyl groups makes it a valuable reagent in methylation reactions, which are crucial for modifying biomolecules and regulating gene expression .

Cellular Effects

Dimethylamine hydrochloride influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of enzymes involved in methylation, leading to changes in gene expression patterns . Additionally, dimethylamine hydrochloride can impact cellular metabolism by participating in the synthesis of key metabolites and intermediates . These effects can vary depending on the concentration and duration of exposure to the compound.

Molecular Mechanism

At the molecular level, dimethylamine hydrochloride exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, dimethylamine hydrochloride can inhibit or activate enzymes involved in methylation reactions, leading to changes in gene expression . The compound can also interact with nucleic acids, influencing the transcription and translation processes . These molecular interactions are crucial for understanding the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylamine hydrochloride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to dimethylamine hydrochloride can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of dimethylamine hydrochloride vary with different dosages in animal models. At low doses, the compound can act as a mild stimulant, enhancing cellular metabolism and gene expression . At high doses, dimethylamine hydrochloride can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the safe and effective use of the compound in biomedical research.

Metabolic Pathways

Dimethylamine hydrochloride is involved in several metabolic pathways. It can be metabolized to form dimethylammonium ions, which participate in methylation reactions and the synthesis of amides . The compound can also interact with enzymes such as dimethylamine dehydrogenase, influencing metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.

Transport and Distribution

Within cells and tissues, dimethylamine hydrochloride is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and distributed to different cellular compartments . Once inside the cell, dimethylamine hydrochloride can interact with binding proteins, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s cellular effects.

Subcellular Localization

Dimethylamine hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The compound’s localization can affect its activity and function, influencing cellular processes such as gene expression and energy metabolism . Understanding the subcellular localization of dimethylamine hydrochloride is crucial for elucidating its role in cellular biology.

属性

IUPAC Name |

N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027163 | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000435 [mmHg] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

506-59-2, 75693-94-6 | |

| Record name | Dimethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is a common method for synthesizing dimethylamine hydrochloride?

A1: Dimethylamine hydrochloride can be synthesized by reacting a dimethylamine water solution with hydrochloric acid in a controlled environment, such as packed towers. After the reaction, the solution is distilled to remove excess water, cooled, centrifuged, and dried to obtain the desired white, non-caking crystals. []

Q2: Can dimethylamine be recovered from dimethylamine hydrochloride?

A2: Yes, dimethylamine can be recovered from its hydrochloride salt. One method involves reacting dimethylamine hydrochloride with sodium hydroxide in toluene. The resulting dimethylamine is then recovered through a process of heating, rectification, and drying. This method has proven effective in recovering high-purity dimethylamine. [, , ]

Q3: What is an example of dimethylamine hydrochloride being used in the preparation of another chemical compound?

A3: Dimethylamine hydrochloride serves as a starting material in the synthesis of 3,3-(14C)-dimethyl-1-phenyltriazene. This radiolabeled compound is prepared by reacting recrystallized benzenediazonium fluoroborate with 14C-labeled dimethylamine hydrochloride in an aqueous sodium carbonate solution at 0°C. The resulting 14C-labeled triazene is then purified through extraction and distillation. []

Q4: Can dimethylamine hydrochloride be used in the synthesis of polymers?

A4: Yes, dimethylamine hydrochloride can be employed in the synthesis of cationic polymers like cationic starch. A specific example is the preparation of starch-methylene dimethylamine hydrochloride (SMMAHC). This involves reacting corn starch with a cationic reagent called hydroxymethyl dimethylamine hydrochloride (HMMAHC) in a dry process. The degree of substitution (DS) of cationic groups in SMMAHC can be controlled, directly influencing the polymer's moisture-adsorption and retention abilities. []

Q5: Are there any applications of dimethylamine hydrochloride in material science?

A5: Dimethylamine hydrochloride, alongside other amine hydrochlorides, finds use in the development of water-compatible electroplating solutions for molten aluminum. The presence of these amine hydrochlorides, alongside specific ratios of aluminum halide and dimethyl sulfone, enables stable aluminum electroplating even with increased moisture levels. This results in the formation of uniform aluminum plating films on various substrates. []

Q6: Can dimethylamine hydrochloride be used in oxidation reactions?

A6: Yes, dimethylamine hydrochloride can be combined with chromium trioxide to form an effective oxidation reagent. This reagent, particularly when supported on silica gel, exhibits notable activity in the selective oxidation of cyclohexenol to cyclohexenone. []

Q7: What is the metabolic fate of dimethylamine hydrochloride in mammals?

A7: Studies using [U-14C]-dimethylamine hydrochloride administered to rats and mice revealed that the compound is primarily excreted unchanged in urine (89% of the dose). Demethylation represents the main metabolic pathway, with minimal amounts of radioactivity detected in feces, exhaled air, and carcass. []

Q8: Can dietary protein levels influence the formation of N-nitrosamines from dimethylamine hydrochloride and sodium nitrite?

A8: Yes, research suggests that high protein diets enhance the in vivo N-nitrosation of dimethylamine hydrochloride in rats. This was evidenced by increased nitrite levels in the liver and urine of rats fed a high protein diet compared to those on normal or low protein diets, following administration of dimethylamine hydrochloride and sodium nitrite. [, , ]

Q9: Does the subcellular location of nitrite within plants affect its potential to form N-nitrosamines?

A9: Studies on cassava leaves indicate a correlation between the subcellular distribution of nitrite and its potential toxicity when co-administered with dimethylamine hydrochloride in rats. Higher nitrite levels were observed in the chloroplasts and mitochondria compared to the cytosol. This suggests that the subcellular location of nitrite might influence its accessibility for N-nitrosamine formation. []

Q10: Can the stability of methanolic Wright's stain solutions be improved?

A10: The addition of dimethylamine hydrochloride, along with diethylamine hydrochloride, as co-stabilizers significantly enhances the stability of methanolic Wright's stain solutions. These additives prevent degradation and precipitation issues, extending the shelf life of the stain solutions while maintaining good staining performance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)